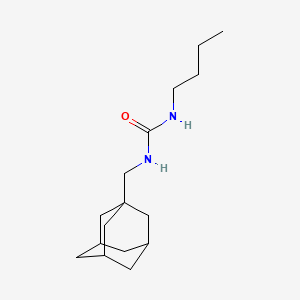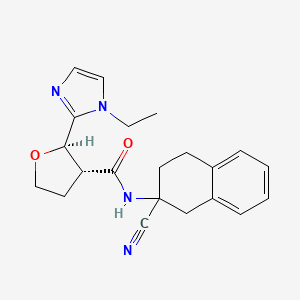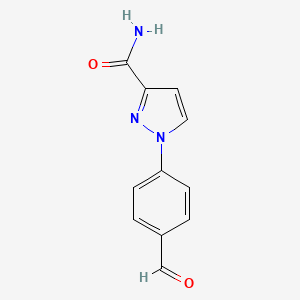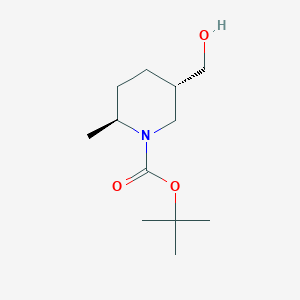![molecular formula C21H17N3O5 B2365285 5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-22-1](/img/structure/B2365285.png)
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C21H17N3O5 and its molecular weight is 391.383. The purity is usually 95%.
BenchChem offers high-quality 5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Activities
Research indicates that coordination polymers constructed with aromatic carboxylic acid ligands and imidazo[4,5-b]pyridine derivatives demonstrate excellent photocatalytic activities for dye degradation under visible light irradiation. These findings suggest potential applications in environmental remediation, particularly in the treatment of wastewater containing synthetic dyes, which are a major source of water pollution (Li et al., 2018).
Luminescence Sensing
Certain dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing. This property can be utilized in the development of chemical sensors for detecting benzaldehyde and its derivatives in various samples, offering applications in food safety, environmental monitoring, and industrial process control (Shi et al., 2015).
Supramolecular Chemistry
Studies on thiazolo[3,2-a]pyrimidines reveal significant differences in intermolecular interaction patterns based on the substituents, which influence the crystal packing features. These insights into conformational features and supramolecular aggregation can inform the design of new materials with tailored properties for pharmaceuticals, electronics, and materials science applications (Nagarajaiah & Begum, 2014).
Gas Adsorption and Separation
Research on charged metal-organic frameworks (MOFs) incorporating imidazolium groups and pyridine-based linkers demonstrates their ability to selectively adsorb CO2 over N2 and CH4. This selective gas adsorption capacity highlights potential applications in gas storage, separation technologies, and carbon capture and sequestration efforts, contributing to efforts in energy sustainability and climate change mitigation (Sen et al., 2014).
Wirkmechanismus
- Without precise data, we can’t pinpoint specific pathways. However, we can speculate:
Biochemical Pathways
Result of Action
Researchers need to unravel the mysteries of this compound further! 🧪🔍
Eigenschaften
IUPAC Name |
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-28-15-8-12(9-16(29-2)18(15)25)14-10-13(21(26)27)17-20(22-14)24-19(23-17)11-6-4-3-5-7-11/h3-10,25H,1-2H3,(H,26,27)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFYKQTIBSKDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2365205.png)

![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride](/img/structure/B2365208.png)
![2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride](/img/structure/B2365210.png)


![2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365213.png)


![3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2365216.png)


